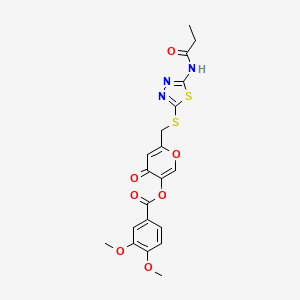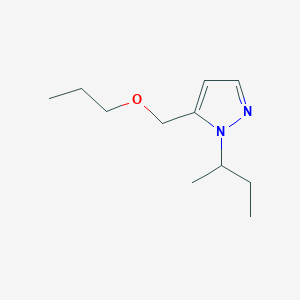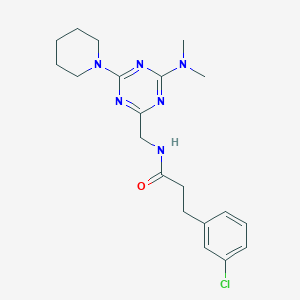
N-methoxy-2-(2-methoxyethoxy)-N-methylisonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methoxy-2-(2-methoxyethoxy)-N-methylisonicotinamide, also known as MMN or NSC 655649, is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields. MMN belongs to the class of isonicotinamide derivatives and has a unique chemical structure that makes it a promising candidate for drug development and scientific research.
Mechanism of Action
The mechanism of action of N-methoxy-2-(2-methoxyethoxy)-N-methylisonicotinamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. N-methoxy-2-(2-methoxyethoxy)-N-methylisonicotinamide has been shown to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
N-methoxy-2-(2-methoxyethoxy)-N-methylisonicotinamide has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, reduce inflammation in the body, and protect neurons from damage. N-methoxy-2-(2-methoxyethoxy)-N-methylisonicotinamide has also been found to modulate the levels of various neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
N-methoxy-2-(2-methoxyethoxy)-N-methylisonicotinamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it exhibits high stability and solubility in various solvents. However, N-methoxy-2-(2-methoxyethoxy)-N-methylisonicotinamide also has some limitations, such as its low bioavailability and the need for further optimization of its pharmacokinetic properties.
Future Directions
There are several potential future directions for research on N-methoxy-2-(2-methoxyethoxy)-N-methylisonicotinamide. One area of interest is the development of N-methoxy-2-(2-methoxyethoxy)-N-methylisonicotinamide-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the investigation of the molecular mechanisms underlying the biological effects of N-methoxy-2-(2-methoxyethoxy)-N-methylisonicotinamide. Additionally, further studies are needed to optimize the pharmacokinetic properties of N-methoxy-2-(2-methoxyethoxy)-N-methylisonicotinamide and to evaluate its safety and efficacy in preclinical and clinical trials.
Conclusion:
In conclusion, N-methoxy-2-(2-methoxyethoxy)-N-methylisonicotinamide is a promising chemical compound that has potential applications in various fields of scientific research. Its unique chemical structure and biological properties make it a promising candidate for drug development and therapeutic interventions. Further research is needed to fully understand the mechanisms underlying its biological effects and to optimize its pharmacokinetic properties for clinical use.
Synthesis Methods
The synthesis of N-methoxy-2-(2-methoxyethoxy)-N-methylisonicotinamide involves the reaction of 2-methoxyethoxyamine with isonicotinic acid, followed by the addition of methyl iodide and sodium hydride. The resulting product is then treated with methanol and hydrochloric acid to obtain N-methoxy-2-(2-methoxyethoxy)-N-methylisonicotinamide in high yield and purity.
Scientific Research Applications
N-methoxy-2-(2-methoxyethoxy)-N-methylisonicotinamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit antitumor, anti-inflammatory, and neuroprotective properties. N-methoxy-2-(2-methoxyethoxy)-N-methylisonicotinamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
N-methoxy-2-(2-methoxyethoxy)-N-methylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-13(16-3)11(14)9-4-5-12-10(8-9)17-7-6-15-2/h4-5,8H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHXCAWDUAFSST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=NC=C1)OCCOC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2907543.png)





